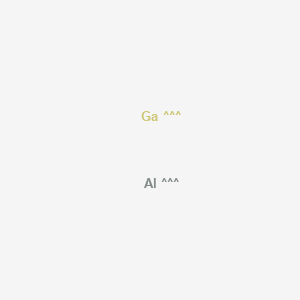

Aluminum;gallium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminum-gallium is a compound formed by the combination of aluminum and gallium. This compound is known for its unique properties, such as its ability to form a degenerate alloy that results from liquid gallium infiltrating the crystal structure of aluminum metal . The resulting alloy is very weak and brittle, being broken under the most minute pressure. The alloy is also chemically weaker, as the gallium inhibits the aluminum from forming a protective oxide layer .

Vorbereitungsmethoden

The preparation of aluminum-gallium alloy involves several steps. One common method includes placing metal gallium into a sealed flask and heating it to a temperature of 50°C to melt the gallium . The metal aluminum is then mechanically scraped to remove the surface oxidation film under the protection of an inert gas such as argon . The liquid gallium is then covered on the surface of the exposed pure aluminum substrate continuously under the protection of the inert gas . The mixture is then placed into a vacuum heating furnace and heat preservation is carried out for 10-60 minutes at a temperature of 50-200°C to prepare the aluminum-gallium alloy .

Analyse Chemischer Reaktionen

Aluminum-gallium alloy undergoes several types of chemical reactions. One notable reaction is its ability to react with water to produce hydrogen gas, aluminum hydroxide, and gallium metal . Normally, aluminum does not react with water due to the formation of a passivation layer of aluminum oxide. the presence of gallium prevents the formation of this protective layer, allowing the aluminum to react with water . This reaction can be represented as: [ \text{2Al} + \text{6H}_2\text{O} \rightarrow \text{2Al(OH)}_3 + \text{3H}_2 ]

Wissenschaftliche Forschungsanwendungen

Aluminum-gallium has several scientific research applications. In catalysis, cationic aluminum, gallium, and indium complexes have been utilized as Lewis acid catalysts in various organic transformations ranging from classical organic reactions to polymerization reactions . Additionally, gallium compounds have displayed anti-inflammatory and immunosuppressive activity in animal models of human disease and have shown potential as antimicrobial agents against certain pathogens .

Wirkmechanismus

The mechanism by which aluminum-gallium exerts its effects involves the infiltration of liquid gallium into the crystal structure of aluminum metal . This infiltration weakens the alloy, making it brittle and chemically weaker by inhibiting the formation of a protective oxide layer . In catalysis, the cationic charge introduced to aluminum and gallium complexes enhances their Lewis acidity, improving their catalytic reactivity and selectivity in organic and polymer synthesis .

Vergleich Mit ähnlichen Verbindungen

Aluminum and gallium share several similarities and differences. Both elements belong to group 13 of the periodic table and have similar chemical properties . gallium has a lower melting point (29.76°C) compared to aluminum (660°C) and a higher density (5.904 g/cm³) compared to aluminum (2.7 g/cm³) . Gallium is primarily used in the semiconductor industry, while aluminum is widely used in aerospace, automotive, and construction industries . Similar compounds to aluminum-gallium include gallium arsenide (GaAs), which is used in semiconductors and has a larger bandgap compared to gallium .

Eigenschaften

Molekularformel |

AlGa |

|---|---|

Molekulargewicht |

96.705 g/mol |

IUPAC-Name |

aluminum;gallium |

InChI |

InChI=1S/Al.Ga |

InChI-Schlüssel |

RNQKDQAVIXDKAG-UHFFFAOYSA-N |

Kanonische SMILES |

[Al].[Ga] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

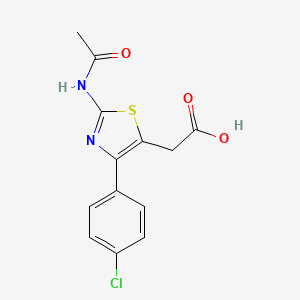

![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)

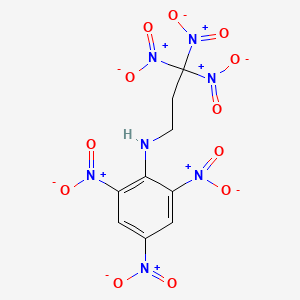

![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)

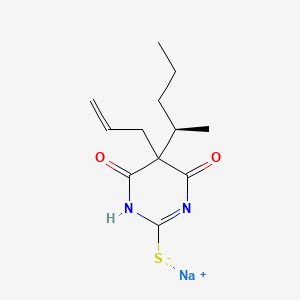

![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

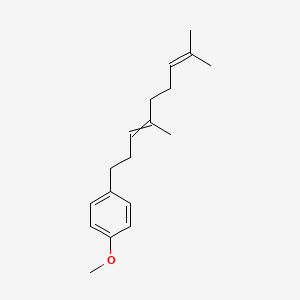

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)